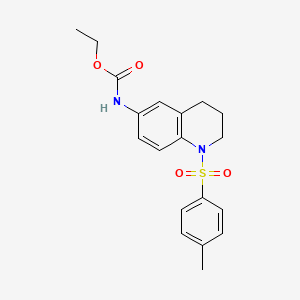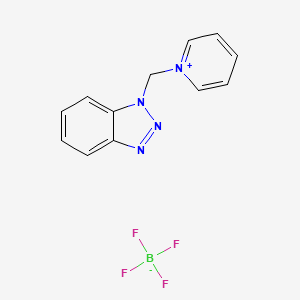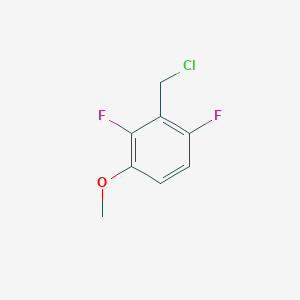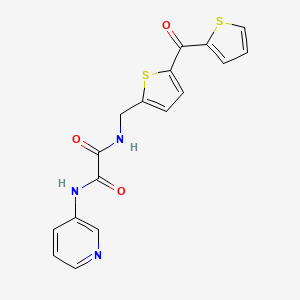![molecular formula C13H18FN3OS B2816801 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone CAS No. 2320209-32-1](/img/structure/B2816801.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone, also known as AZD 3783, is a novel compound that has been developed for potential use as a therapeutic agent. It belongs to the class of drugs known as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the activity of this receptor by binding to a site distinct from the acetylcholine-binding site. This results in an increase in the opening of the ion channel, leading to enhanced neurotransmitter release and synaptic plasticity. The exact mechanism of action of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 is still under investigation, but it is believed to involve changes in the conformation of the receptor and its interaction with other proteins in the synaptic membrane.
Biochemical and physiological effects:
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 has been shown to have several biochemical and physiological effects in preclinical models. It enhances the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are important for cognitive function. It also increases the expression of several genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and c-fos. In addition, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 has been shown to improve the performance of animals in cognitive tasks, such as the Morris water maze and the novel object recognition test.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, there are some limitations to its use in laboratory experiments. The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 is complex and requires specialized expertise, which may limit its availability to some researchers. In addition, the cost of the compound may be prohibitive for some laboratories.
Direcciones Futuras
There are several future directions for research on (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783. One area of interest is the potential use of the compound in the treatment of cognitive disorders in humans. Clinical trials are currently ongoing to evaluate the safety and efficacy of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 in patients with Alzheimer's disease and schizophrenia. Another area of interest is the development of new compounds based on the structure of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783, with improved potency and selectivity for the α7 nAChR. Finally, there is a need for further research on the mechanism of action of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783, to better understand its effects on synaptic plasticity and cognitive function.
Métodos De Síntesis
The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 involves a series of chemical reactions that start with the preparation of the starting materials, followed by the formation of the key intermediate, and finally the coupling of the intermediate with the thiadiazole moiety. The overall process is complex and requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. Several studies have shown that (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone 3783 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, by enhancing the activity of the α7 nAChR. This receptor plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity, and its dysfunction has been implicated in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3OS/c1-2-3-11-12(19-16-15-11)13(18)17-9-4-5-10(17)7-8(14)6-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUTUKWRFQQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine](/img/structure/B2816720.png)






![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)


![5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2816738.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)
![N-[4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2816740.png)